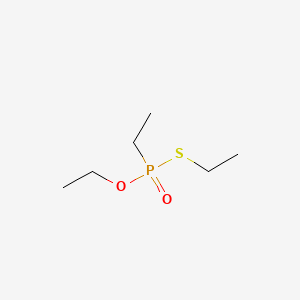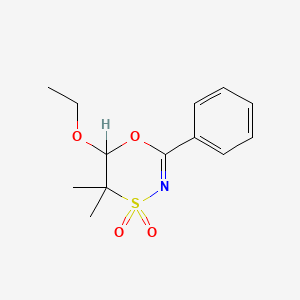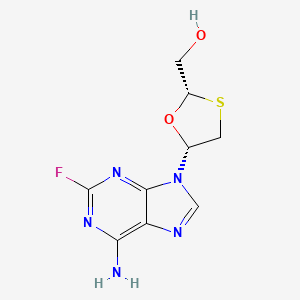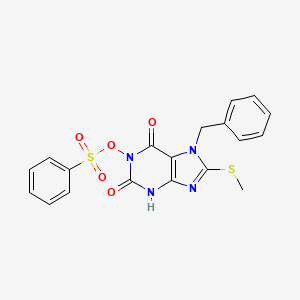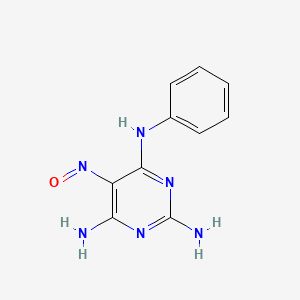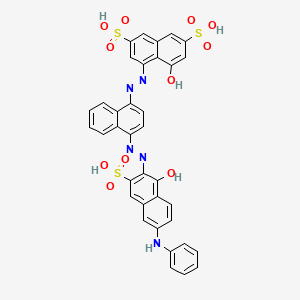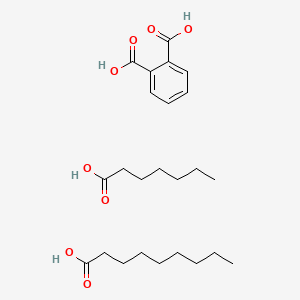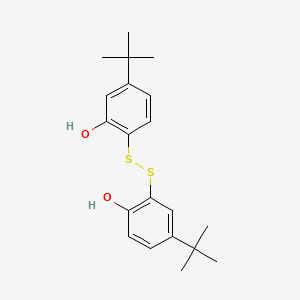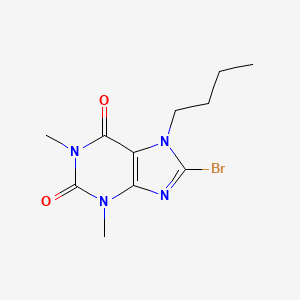
8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C12H17BrN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can produce oxides or dehalogenated compounds, respectively.
科学的研究の応用
8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
類似化合物との比較
- 8-Bromo-1,3-dimethylxanthine
- 8-Bromo-7-isobutyl-1,3-dimethylxanthine
- 8-Bromo-3-methyl-7-nonylxanthine
Comparison: Compared to these similar compounds, 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione has a unique butyl group at the 7-position, which may influence its chemical reactivity and biological activity. The presence of the bromine atom also contributes to its distinct properties, making it a valuable compound for various research applications.
特性
CAS番号 |
7465-14-7 |
|---|---|
分子式 |
C11H15BrN4O2 |
分子量 |
315.17 g/mol |
IUPAC名 |
8-bromo-7-butyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3 |
InChIキー |
USKPLHRGRMWYLC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




